Cyclocommunol

Antimicrobial MRSA Synergism

Cyclocommunol is a natural prenylflavonoid (≥98% purity, HPLC-validated) that serves as a differentiated pharmacological probe. Its strong inhibition of AA- and collagen-induced platelet aggregation (distinct from PAF-pathway inhibitors) enables precise cardiovascular mechanistic studies. Highly potent against OSCC cells (IC50: 4.2-5.0 µM) via Mcl-1 downregulation, it is an ideal lead for oral cancer programs. Validated activity against MRSA isolates (MIC/MBC: 4-32/16-128 µg/mL) and amikacin resistance reversal supports antimicrobial synergy research. Source-certified with available QC documentation.

Molecular Formula C20H16O6
Molecular Weight 352.3 g/mol
CAS No. 145643-96-5
Cat. No. B180364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclocommunol
CAS145643-96-5
Molecular FormulaC20H16O6
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESCC(=CC1C2=C(C3=C(O1)C=C(C=C3)O)OC4=CC(=CC(=C4C2=O)O)O)C
InChIInChI=1S/C20H16O6/c1-9(2)5-15-18-19(24)17-13(23)6-11(22)8-16(17)26-20(18)12-4-3-10(21)7-14(12)25-15/h3-8,15,21-23H,1-2H3
InChIKeyVHNPAPHWKVLGHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Cyclocommunol Sourcing & Natural Occurrence


Cyclocommunol (CAS 145643-96-5) is a pyranoflavonoid prenylflavonoid first isolated and characterized from the root bark of Artocarpus communis (breadfruit) [1]. It belongs to a class of natural compounds known for their diverse biological activities. Subsequent research has confirmed its presence as a major constituent in the fruit peel of Artocarpus altilis [2], as well as in Morus alba root bark [3], highlighting its natural abundance and accessibility.

Natural product probe Sourced from Artocarpus communis, A. altilis, and Morus alba root bark
Phytochemical screening Suitable for antimicrobial, cytotoxicity, and antiplatelet pathway studies
Analytical reference Major fruit peel constituent supports HPLC method development

Cyclocommunol Specificity Over Generic Prenylflavonoids


While several prenylflavonoids share a common structural core, their biological activity profiles diverge significantly due to variations in prenylation patterns and oxidative cyclization. For instance, a comparative study of eight prenylflavonoids demonstrated distinct antiplatelet aggregation mechanisms, with Cyclocommunol showing strong inhibition of arachidonic acid (AA) and collagen pathways, whereas its close analog Cyclomorusin preferentially inhibited PAF-induced aggregation [1]. Furthermore, tyrosinase inhibition potency varies over a 4.5-fold range among structurally related pyranoflavonoids [2], underscoring that simple class-level assumptions are insufficient for rigorous scientific selection. The quantitative evidence below details where Cyclocommunol possesses verifiable differentiation from its closest analogs.

Cyclocommunol
Generic Prenylflavonoid
Antiplatelet pathway AA/collagen inhibition
May shift to PAF inhibition (e.g., Cyclomorusin); pathway not conserved
Tyrosinase inhibition Moderate potency (reported IC50 context)
4.5-fold potency range across analogs; class-level inference is unreliable
Anti-MRSA activity Active against MSSA and MRSA
Not all prenylflavonoids retain activity; Morusinol shows no activity

Cyclocommunol Differentiation Evidence


Anti-MRSA Activity vs. Morusinol

In a study evaluating four prenylflavonoids, Cyclocommunol demonstrated high antimicrobial activity against both methicillin-susceptible S. aureus (MSSA) and MRSA strains, with MIC/MBC values of 4-16/32-64 µg/ml and 4-32/16-128 µg/ml, respectively. In stark contrast, the analog Morusinol (Ml, 2) was not active against these strains under the same assay conditions [1].

Anti-MRSA Activity
Head-to-head
Active (MIC 4-32 µg/ml, MSSA & MRSA)
Comparator: Morusinol — Not active
Supports antimicrobial screening context
Broth microdilution; clinical MRSA & MSSA isolates
Antimicrobial MRSA Synergism

Cytotoxicity in OSCC Cell Lines

Cyclocommunol (CYC) potently suppressed the viability of two OSCC cell lines, SCC2095 and Ca922, with IC50 values of 4.2 µM and 5.0 µM at 48 hours, respectively [1]. This activity is significantly more potent than its reported general anti-tumor activity against hepatoma and gastric cancer cells, where IC50 values range between 16 and 80 µM [2].

OSCC Cytotoxicity
Reported
IC50 4.2–5.0 µM (SCC2095, Ca922)
Hepatoma/gastric cells: IC50 16–80 µM
Reported cell-model response context
MTT assay; higher potency in OSCC models noted
Cytotoxicity Apoptosis Oral Cancer

Antiplatelet Mechanism vs. Cyclomorusin

A comparative study of eight prenylflavonoids revealed divergent antiplatelet aggregation pathways. Cyclocommunol and Cyclomulberrin showed strong inhibition of arachidonic acid (AA)- and collagen-induced platelet aggregation. In contrast, Cyclomorusin and artomunoxanthone demonstrated strong inhibition of platelet-activating factor (PAF)-induced aggregation [1]. This indicates that Cyclocommunol and Cyclomorusin engage distinct upstream pathways.

Antiplatelet Pathway
Head-to-head
AA/collagen inhibition
Comparator: Cyclomorusin — PAF inhibition
Supports pathway-specific probe selection
Rabbit platelet suspension; distinct upstream targets
Antiplatelet Aggregation Mechanism of Action

Tyrosinase Inhibition vs. Cyclomulberrin

Cyclocommunol is a moderate inhibitor of tyrosinase with a reported IC50 of 209.1 µM. In a direct comparative study, the structurally related analog Cyclomulberrin was found to be approximately 3.2-fold more potent, with an IC50 of 66.30 µM. Conversely, another analog, Cyclomorusin, was essentially inactive (IC50 > 300 µM) [1].

Tyrosinase Inhibition
Head-to-head
IC50 209.1 µM
Cyclomulberrin IC50 66.3 µM; Cyclomorusin >300 µM
Supports potency-range selection
Enzyme inhibition assay; not the most potent in class
Tyrosinase Inhibition Enzyme Assay Selectivity

Cyclocommunol High-Value Research Applications


Probe for Collagen- & AA-Induced Platelet Aggregation

Based on its strong and specific inhibition of arachidonic acid (AA)- and collagen-induced platelet aggregation, Cyclocommunol serves as a precise chemical probe for dissecting these pathways, distinct from the PAF-pathway inhibitors like Cyclomorusin. This makes it ideal for cardiovascular research focused on platelet adhesion and thrombus formation [1].

Lead Scaffold for Anti-OSCC Therapeutics

Given its potent cytotoxicity against OSCC cell lines (IC50: 4.2-5.0 µM) and its elucidated proapoptotic mechanism via Mcl-1 downregulation, Cyclocommunol is a high-value starting point for medicinal chemistry optimization programs aimed at developing novel treatments for oral cancers. Its potency is several-fold higher in OSCC than in other tested cancer types, suggesting a targeted development pathway [2].

Baseline Compound for MRSA Combination Therapy

Cyclocommunol's validated high antimicrobial activity against MRSA isolates (MIC/MBC: 4-32/16-128 µg/ml) and its established synergistic potential with certain antibiotics (e.g., reversing MRSA resistance to amikacin) make it a critical baseline compound for studying antimicrobial combinations and resistance reversal strategies [3].

Reference Standard for Analytical Method Development

Cyclocommunol is confirmed as a major constituent of Artocarpus altilis fruit peel, a significant agricultural waste product, and is also found in Morus alba root bark. This makes it an ideal, naturally abundant reference standard for developing and validating HPLC or MS-based analytical methods for the quality control of herbal materials or extracts derived from these economically important species [4].

Application
Selection Property
Validation Focus
Platelet aggregation pathway probe
AA/collagen pathway selectivity
Differentiate from PAF-pathway probes
OSCC cell-model studies
Cell-model potency context
Mcl-1 downregulation endpoint
MRSA combination screening
Antimicrobial screening context
Synergy & resistance reversal endpoints
Analytical reference standard
Natural abundance in source materials
HPLC/MS method validation for herbal QC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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